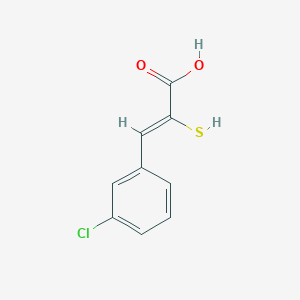
3-Chloro-alpha-mercaptocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-cloro-alfa-mercaptocinámico es un compuesto orgánico con la fórmula molecular C9H7ClO2S. Es un derivado del ácido cinámico, caracterizado por la presencia de un átomo de cloro y un grupo mercapto (–SH) unido a la posición alfa de la estructura del ácido cinámico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-cloro-alfa-mercaptocinámico generalmente implica la cloración del ácido alfa-mercaptocinámico. La reacción se puede llevar a cabo utilizando cloruro de tionilo (SOCl2) o tricloruro de fósforo (PCl3) como agentes clorantes en condiciones controladas. La reacción generalmente se realiza en un solvente inerte como diclorometano o cloroformo, y la temperatura se mantiene a un nivel bajo para evitar reacciones secundarias.
Métodos de producción industrial: La producción industrial del ácido 3-cloro-alfa-mercaptocinámico puede implicar procesos de cloración a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de sistemas automatizados para monitorear y controlar las condiciones de reacción es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3-cloro-alfa-mercaptocinámico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo mercapto (–SH) se puede oxidar para formar un grupo ácido sulfónico (–SO3H) utilizando agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).
Reducción: El grupo carbonilo (–COOH) se puede reducir a un alcohol (–CH2OH) utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt).
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno (H2O2) en un medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Metóxido de sodio (NaOCH3) en metanol.
Productos principales:
Oxidación: Ácido 3-cloro-alfa-sulfonocinámico.
Reducción: Alcohol 3-cloro-alfa-mercaptocinnamílico.
Sustitución: Ácido 3-metoxi-alfa-mercaptocinámico.
Aplicaciones Científicas De Investigación
El ácido 3-cloro-alfa-mercaptocinámico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Sus derivados han mostrado ser prometedores en la inhibición del crecimiento de ciertas líneas celulares cancerosas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y grupos funcionales lo hacen adecuado para diversas aplicaciones industriales, incluida la síntesis de polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-cloro-alfa-mercaptocinámico implica su interacción con objetivos moleculares específicos. El compuesto puede formar enlaces covalentes con grupos tiol en proteínas, lo que lleva a la inhibición de la actividad enzimática. Esta interacción puede interrumpir los procesos celulares, haciéndolo efectivo contra ciertos patógenos y células cancerosas. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero su capacidad para modificar la función de las proteínas es un aspecto clave de su actividad biológica.
Compuestos similares:
- Ácido 2-cloro-alfa-metilcinámico
- Ácido 3,4-dimetoxi-alfa-mercaptocinámico
- Ácido 4-cloro-alfa-metilcinámico
Comparación: El ácido 3-cloro-alfa-mercaptocinámico es único debido a la presencia de un átomo de cloro y un grupo mercapto en la posición alfa. Esta combinación de grupos funcionales imparte propiedades químicas distintas, como una mayor reactividad y la capacidad de formar enlaces covalentes con moléculas biológicas. En comparación con compuestos similares, ofrece una gama más amplia de aplicaciones y potencial de modificación, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Comparación Con Compuestos Similares
- 2-Chloro-alpha-methylcinnamic acid
- 3,4-Dimethoxy-alpha-mercaptocinnamic acid
- 4-Chloro-alpha-methylcinnamic acid
Comparison: 3-Chloro-alpha-mercaptocinnamic acid is unique due to the presence of both a chlorine atom and a mercapto group at the alpha position. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form covalent bonds with biological molecules. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
5765-74-2 |
|---|---|
Fórmula molecular |
C9H7ClO2S |
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
(Z)-3-(3-chlorophenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- |
Clave InChI |
JQJZOGBHOXUCIV-YVMONPNESA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\S |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


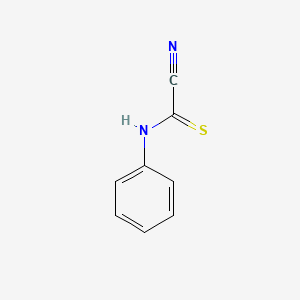



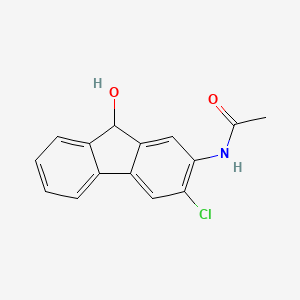
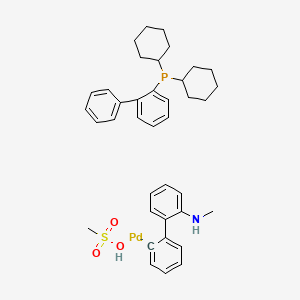
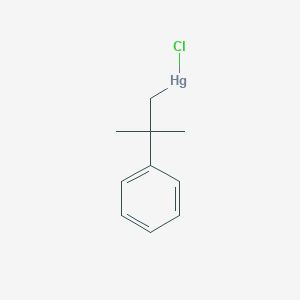
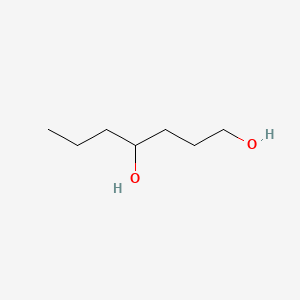
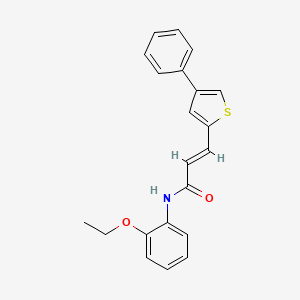
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
